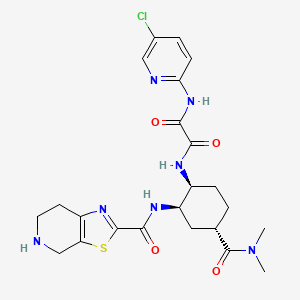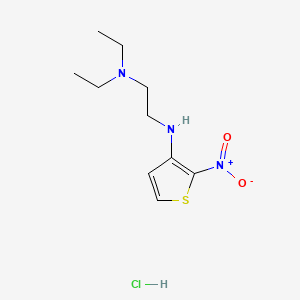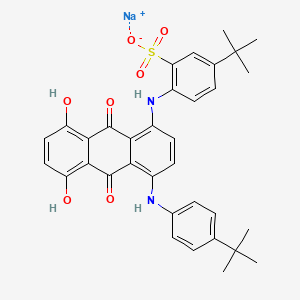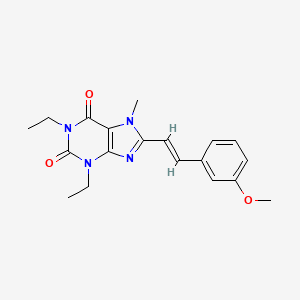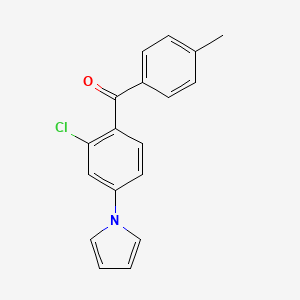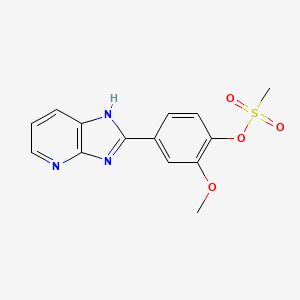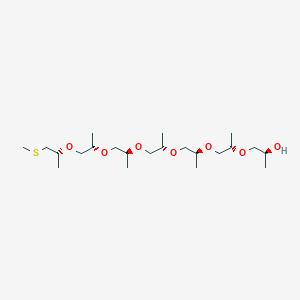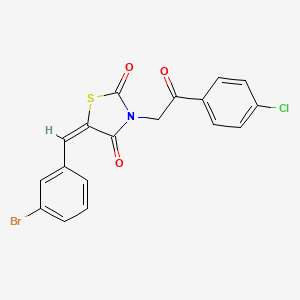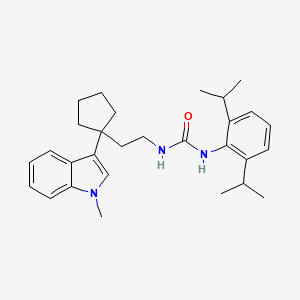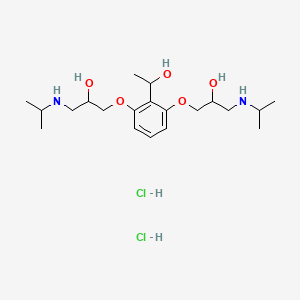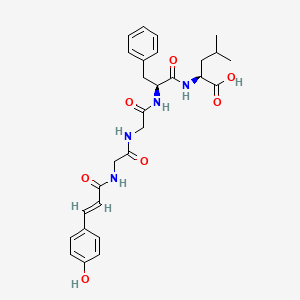
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is a synthetic analog of leucine-enkephalin, a naturally occurring peptide involved in modulating pain and emotion in the human body. This compound is characterized by the replacement of the N-terminal tyrosine in leucine-enkephalin with trans-4-hydroxycinnamic acid . This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is typically achieved through liquid-phase coupling methods . The process involves the stepwise addition of amino acids to form the peptide chain, with trans-4-hydroxycinnamic acid being introduced at the N-terminal position. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve automated peptide synthesizers to enhance efficiency and yield.
Análisis De Reacciones Químicas
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamoyl moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The double bond in the cinnamoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The compound is used to investigate the role of enkephalins in pain modulation and emotional regulation.
Medicine: Research explores its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine involves its interaction with opioid receptors in the central nervous system . By binding to these receptors, the compound mimics the effects of natural enkephalins, modulating pain perception and emotional responses. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The pathways involved in its action include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
Comparación Con Compuestos Similares
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is unique due to the presence of the trans-4-hydroxycinnamic acid moiety. Similar compounds include:
Leucine-enkephalin: The natural peptide with an N-terminal tyrosine.
Methionine-enkephalin: Another natural enkephalin with methionine at the C-terminal.
Analogous synthetic peptides: Compounds with various modifications at the N-terminal or other positions. The uniqueness of this compound lies in its enhanced stability and specific receptor binding properties, which differentiate it from other enkephalins and synthetic analogs.
Propiedades
Número CAS |
88492-42-6 |
|---|---|
Fórmula molecular |
C28H34N4O7 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H34N4O7/c1-18(2)14-23(28(38)39)32-27(37)22(15-20-6-4-3-5-7-20)31-26(36)17-30-25(35)16-29-24(34)13-10-19-8-11-21(33)12-9-19/h3-13,18,22-23,33H,14-17H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,37)(H,38,39)/b13-10+/t22-,23-/m0/s1 |
Clave InChI |
FIADVTVKZDCUQI-HNJZPNCXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)/C=C/C2=CC=C(C=C2)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


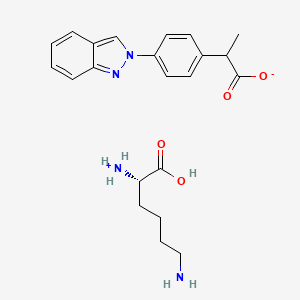
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
